molecular formula C21H21F4NO3S B2956579 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797681-99-2

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2956579
CAS RN: 1797681-99-2
M. Wt: 443.46
InChI Key: DJURONQPGJEVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C21H21F4NO3S and its molecular weight is 443.46. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

A study by Liu et al. (2013) presents a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This process involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, indicating potential applications in enantioselective synthesis using similar sulfonamide structures (Liu et al., 2013).

Fuel Cell Applications

Bae et al. (2009) synthesized a series of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone (FPS) as a comonomer. These copolymers demonstrated high proton conductivity and mechanical properties, suggesting their potential in fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

RORγt Inverse Agonists Discovery

Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt inverse agonists. The compounds in this series, including those with fluorophenylsulfonyl groups, showed excellent selectivity and desirable pharmacokinetic properties, indicating their potential use in treating IL-17 mediated diseases (Duan et al., 2019).

Proton Exchange Membranes

Kim, Robertson, and Guiver (2008) developed a new sulfonated side-chain grafting unit containing sulfonic acid groups synthesized using sulfonated 4-fluorobenzophenone. These comb-shaped sulfonated polymers displayed high proton conductivity, suggesting their utility in fuel cell applications as proton exchange membranes (Kim, Robertson, & Guiver, 2008).

Fluorinating Agents

Umemoto et al. (2010) described the synthesis and properties of various substituted and thermally stable phenylsulfur trifluorides, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. These compounds, involving fluorophenylsulfonyl groups, showed high stability and diverse fluorination capabilities, making them valuable in areas such as drug discovery (Umemoto, Singh, Xu, & Saito, 2010).

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4NO3S/c22-17-8-10-18(11-9-17)30(28,29)19-2-1-13-26(14-19)20(27)12-5-15-3-6-16(7-4-15)21(23,24)25/h3-4,6-11,19H,1-2,5,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJURONQPGJEVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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